Acetic acid, (hydroxyimino)-, (Z)-
Overview
Description
(E)-(Hydroxyimino)acetic acid is an organic compound characterized by the presence of a hydroxyimino group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(hydroxyimino)acetic acid typically involves the reaction of glyoxylic acid with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxyimino group. The general reaction can be represented as follows: [ \text{Glyoxylic acid} + \text{Hydroxylamine} \rightarrow \text{(E)-(Hydroxyimino)acetic acid} ]
Industrial Production Methods: Industrial production of (E)-(hydroxyimino)acetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and specific reaction conditions such as temperature and pH are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: (E)-(Hydroxyimino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxyimino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxoacetic acid derivatives.
Reduction: Formation of aminoacetic acid derivatives.
Substitution: Formation of various substituted acetic acid derivatives.
Scientific Research Applications
(E)-(Hydroxyimino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-(hydroxyimino)acetic acid involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Glyoxylic acid: Shares the acetic acid moiety but lacks the hydroxyimino group.
Aminoacetic acid (Glycine): Contains an amino group instead of the hydroxyimino group.
Oxoacetic acid: Contains an oxo group instead of the hydroxyimino group.
Uniqueness: (E)-(Hydroxyimino)acetic acid is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable compound for various applications.
Properties
IUPAC Name |
2-hydroxyiminoacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZUAIHRZUBBAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425551 | |
Record name | Acetic acid, (hydroxyimino)-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3545-80-0, 62812-66-2 | |
Record name | 2-(Hydroxyimino)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3545-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, (hydroxyimino)-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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